N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide
Overview
Description
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide, also known as FIIN-2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and survival.
Mechanism of Action
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide works by selectively inhibiting the activity of FGFR tyrosine kinases. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and activate downstream signaling pathways. The inhibition of FGFR activity by N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide leads to the inhibition of downstream signaling pathways, which results in the inhibition of cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to have potent inhibitory effects on FGFR signaling in various cell lines. It has been shown to inhibit the proliferation of cancer cells that are dependent on FGFR signaling, without affecting the proliferation of normal cells. N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has also been shown to inhibit angiogenesis and wound healing, which are processes that are dependent on FGFR signaling.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in lab experiments is its high potency and selectivity for FGFRs. This allows for the specific inhibition of FGFR signaling without affecting other signaling pathways. However, one of the limitations of using N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in scientific research. One direction is the development of more potent and selective FGFR inhibitors. Another direction is the investigation of the role of FGFRs in other cellular processes, such as neuronal development and synaptic plasticity. Additionally, the use of N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has been widely used in scientific research to study the function of FGFRs in various cellular processes. It has been shown to inhibit the proliferation of cancer cells that are dependent on FGFR signaling, making it a potential therapeutic agent for cancer treatment. N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide has also been used to study the role of FGFRs in embryonic development, angiogenesis, and wound healing.
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(2-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-5-2-3-6-19(15)28-14-21(25)23-17-9-8-16-10-11-24(18(16)13-17)22(26)20-7-4-12-27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTERZHOWYIKLRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(o-tolyloxy)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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